N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid
Overview
Description
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group substituted with chlorine and methyl groups, linked to a butan-2-amine moiety, and is often associated with oxalic acid.
Scientific Research Applications
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 2-chloro-4-methylphenol with an appropriate alkylating agent under basic conditions. This intermediate is then reacted with 3-chloropropylamine in the presence of a suitable base to form the desired amine compound. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of phenoxy oxides and amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the amine moiety can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine hydrochloride
- N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine sulfate
- N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine nitrate
Uniqueness
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxalic acid moiety enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-4-12(3)16-8-5-9-17-14-7-6-11(2)10-13(14)15;3-1(4)2(5)6/h6-7,10,12,16H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKHUWYZWFICAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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